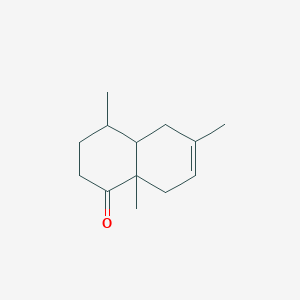
4,6,8a-Trimethyl-3,4,4a,5,8,8a-hexahydronaphthalen-1(2H)-one
Cat. No. B8490295
M. Wt: 192.30 g/mol
InChI Key: QSAVDKDRGUOBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07592492B2
Procedure details


2,4-Dimethyl-2-cyclohexen-1-one (40 g, 0.32 mmol), Aluminium trichloride (10.7 g, 0.08 mmol), Isoprene (326 g, 4.8 mol), Toluene (500 ml)




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:3](=[O:9])[CH2:4][CH2:5][CH:6]([CH3:8])[CH:7]=1.[Cl-].[Cl-].[Cl-].[Al+3].C=[CH:15][C:16](=[CH2:18])[CH3:17].[C:19]1(C)C=CC=CC=1>>[CH3:8][CH:6]1[CH:7]2[C:2]([CH3:19])([CH2:1][CH:15]=[C:16]([CH3:18])[CH2:17]2)[C:3](=[O:9])[CH2:4][CH2:5]1 |f:1.2.3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
40 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1C(CCC(C1)C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
10.7 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Cl-].[Cl-].[Al+3]
|
Step Three
|
Name
|
|
|
Quantity
|
326 g
|
|
Type
|
reactant
|
|
Smiles
|
C=CC(C)=C
|
Step Four
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
CC1CCC(C2(CC=C(CC12)C)C)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
